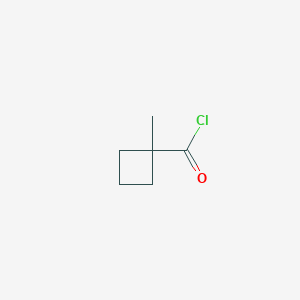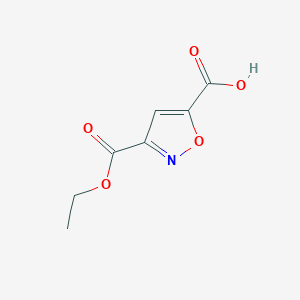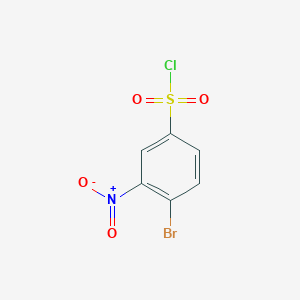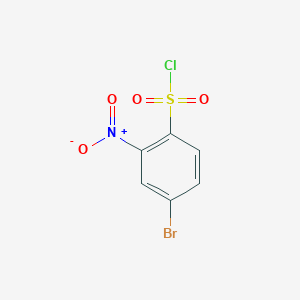
1-Methylcyclobutane-1-carbonyl chloride
Übersicht
Beschreibung
1-Methylcyclobutane-1-carbonyl chloride is a compound with the molecular formula C6H9ClO . It has a molecular weight of 132.59 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Methylcyclobutane-1-carbonyl chloride is1S/C6H9ClO/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3 . This indicates that the molecule consists of a cyclobutane ring with a methyl group and a carbonyl chloride group attached to the same carbon atom. Chemical Reactions Analysis
While specific chemical reactions involving 1-Methylcyclobutane-1-carbonyl chloride are not available, carbonyl compounds in general can undergo a variety of reactions. These include nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbon of the carbonyl group .Physical And Chemical Properties Analysis
1-Methylcyclobutane-1-carbonyl chloride is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point were not found in the sources.Wissenschaftliche Forschungsanwendungen
Chemical Building Blocks
“1-Methylcyclobutane-1-carbonyl chloride” is used as a chemical building block . Chemical building blocks are fundamental chemicals used in the synthesis of more complex molecules. They play a crucial role in the development of a wide range of products, from pharmaceuticals to plastics .
Synthesis of Cyclobutanones
In a study, “1-Methylcyclobutane-1-carbonyl chloride” was used in the synthesis of cyclobutanones . Cyclobutanones are four-membered cyclic ketones that are used in various chemical reactions due to their strained ring structure .
[2 + 2] Cycloaddition Reactions
“1-Methylcyclobutane-1-carbonyl chloride” can be used in [2 + 2] cycloaddition reactions . These reactions involve the formation of a four-membered ring by the addition of two alkenes .
Generation of Dichloroketene
“1-Methylcyclobutane-1-carbonyl chloride” can be used to generate dichloroketene in situ . Dichloroketene is a reactive intermediate used in organic synthesis .
Synthesis of Unsaturated Esters
“1-Methylcyclobutane-1-carbonyl chloride” can be used in the synthesis of unsaturated esters . Unsaturated esters are valuable compounds in organic chemistry and are used in a variety of chemical reactions .
Research Use
“1-Methylcyclobutane-1-carbonyl chloride” is used for research purposes . It can be used in a variety of experiments to understand its properties and potential applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-methylcyclobutane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQWJVCTRMEGKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617626 | |
| Record name | 1-Methylcyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclobutane-1-carbonyl chloride | |
CAS RN |
21890-82-4 | |
| Record name | 1-Methylcyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















